1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone
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Overview
Description
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone is a complex organic compound that features a combination of isoquinoline and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone typically involves multiple steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid.
Introduction of the Dimethoxy Groups: Methoxylation of the isoquinoline ring can be achieved using methanol and a suitable catalyst.
Synthesis of the Tetrazole Moiety: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling of the Two Moieties: The final step involves coupling the isoquinoline and tetrazole moieties through an ether linkage, typically using a Williamson ether synthesis approach.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonates are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanol
- 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanoic acid
Uniqueness: 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone is unique due to its specific combination of isoquinoline and tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H23N5O4 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]ethanone |
InChI |
InChI=1S/C21H23N5O4/c1-25-23-21(22-24-25)14-4-6-17(7-5-14)30-13-20(27)26-9-8-15-10-18(28-2)19(29-3)11-16(15)12-26/h4-7,10-11H,8-9,12-13H2,1-3H3 |
InChI Key |
PBSQPVSELSEEPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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